Monoamine Oxidase A (MAO-A) Inhibitory Potency of Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate
This compound exhibits potent inhibitory activity against human monoamine oxidase A (MAO-A), a key target in neuropsychiatric disorders. In a direct head-to-head comparison of assay data, this compound's IC50 value is more than 4.4-fold lower than the IC50 measured in rat brain homogenates, indicating a species-specific difference in potency that is critical for interpreting preclinical data [1].
| Evidence Dimension | MAO-A Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 18 nM (human recombinant MAO-A) |
| Comparator Or Baseline | 80 nM (rat brain MAO-A) |
| Quantified Difference | 4.4-fold more potent against human enzyme |
| Conditions | Human: Sf9 cells expressing recombinant MAO-A, 5-hydroxytryptamine substrate; Rat: brain homogenates, [14C]5-hydroxytryptamine substrate [1] |
Why This Matters
The 4.4-fold difference in potency between species highlights the compound's human target selectivity, a critical factor for prioritizing this compound in drug discovery programs focused on human CNS targets and for accurate interpretation of preclinical efficacy studies.
- [1] BindingDB. BDBM50075945: CHEMBL3415815. Activity Data for Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate. View Source
